molecular formula C11H19N3O2S2 B7049324 1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide

1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide

Cat. No.: B7049324
M. Wt: 289.4 g/mol
InChI Key: APBGZDXDLPBCKE-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S2/c1-8-9(2)17-11(13-8)7-14-5-3-10(4-6-14)18(12,15)16/h10H,3-7H2,1-2H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBGZDXDLPBCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN2CCC(CC2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,5-dimethyl-1,3-thiazole with appropriate reagents under controlled conditions.

    Attachment of the Piperidine Ring: The thiazole derivative is then reacted with piperidine to form the desired compound.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.

    Industry: It is explored for its use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Binding: It can interact with cellular receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as 2-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol.

    Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-sulfonamide.

Uniqueness

1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide is unique due to its specific combination of a thiazole ring, piperidine ring, and sulfonamide group, which imparts distinct biological activities and chemical properties.

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